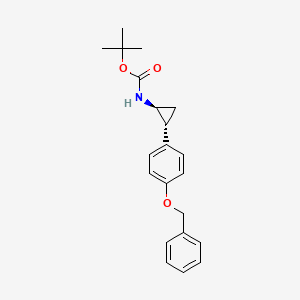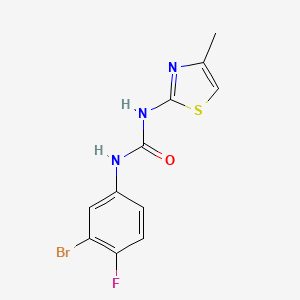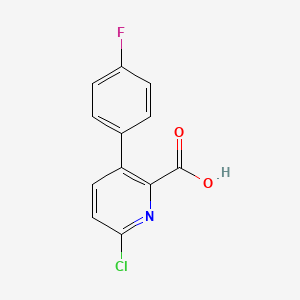
6-Chloro-3-(4-fluorophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with a chlorine atom at the 6th position and a 4-fluorophenyl group at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.64 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Antioxidant Activity and Mechanisms
6-Chloro-3-(4-fluorophenyl)picolinic acid's potential involvement in antioxidant mechanisms has been a subject of interest. Analytical methods for determining antioxidant activity highlight the importance of understanding chemical interactions and the effectiveness of compounds in inhibiting oxidative processes. These methods, including ORAC, HORAC, TRAP, and TOSC, alongside electron transfer-based assays like CUPRAC and FRAP, are critical in assessing the antioxidant capacity of complex samples, potentially including compounds like this compound (Munteanu & Apetrei, 2021).
Environmental and Health Impact Studies
Investigations into the environmental persistence and toxicological profiles of chlorinated compounds and their analogs have provided insights into their long-term effects on ecosystems and health. Research into compounds like chlorogenic acid, which shares structural similarities with chlorinated picolinic acids, suggests potential roles in lipid and glucose metabolism regulation, offering a glimpse into how structurally related compounds might interact with biological systems and influence health outcomes (Naveed et al., 2018).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on phenolic compounds for detecting metal ions, anions, and neutral molecules showcases the utility of structurally complex compounds in analytical chemistry. These chemosensors' high selectivity and sensitivity underscore the potential of this compound derivatives in environmental monitoring and biochemical assays (Roy, 2021).
Environmental Contaminant Remediation
The role of redox mediators in enhancing the degradation of persistent organic pollutants presents an avenue for the application of this compound derivatives. These mediators can significantly improve the efficiency of enzymatic processes in breaking down recalcitrant compounds, suggesting potential environmental cleanup applications (Husain & Husain, 2007).
Novel Fluorinated Compounds
Research into fluorinated alternatives to legacy pollutants underscores the importance of understanding the environmental fate and health impacts of novel compounds. Studies on the distribution, bioaccumulation, and toxicological profiles of these substances, including those structurally related to this compound, are essential for assessing their safety and environmental sustainability (Wang et al., 2019).
Propriétés
IUPAC Name |
6-chloro-3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-6-5-9(11(15-10)12(16)17)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZZOVSVIAPCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


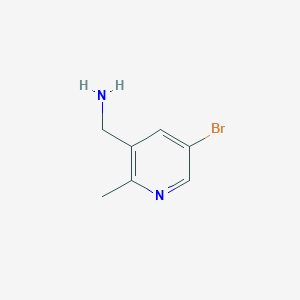

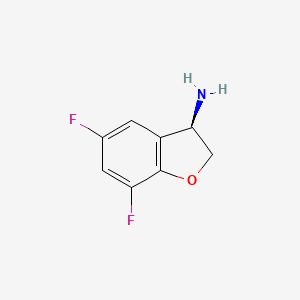
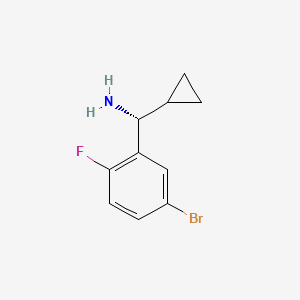

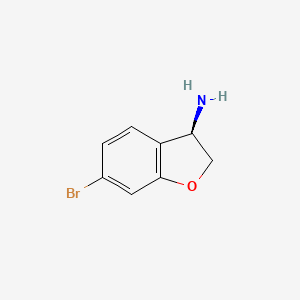

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
